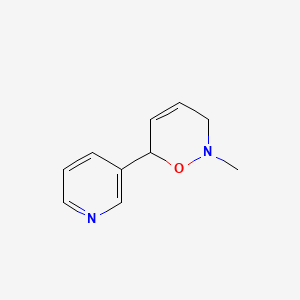
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine is a heterocyclic compound with the molecular formula C10H12N2O. This compound features a dihydrooxazine ring fused with a pyridine ring, making it an interesting subject for research in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine can be achieved through the fluorocyclisation of β,γ-unsaturated oximes using hypervalent iodine reagents such as PhI(OPiv)2 . This method involves the intramolecular cyclisation of the oxime to form the dihydrooxazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can convert the dihydrooxazine ring to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazines and pyridines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Riociguat: A compound with a similar pyridine structure, used as a pharmaceutical agent.
Fluorinated dihydrooxazines: Compounds with similar dihydrooxazine rings, used in various chemical applications.
Uniqueness
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine is unique due to its specific combination of a pyridine ring and a dihydrooxazine ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
1131-49-3 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.219 |
Nom IUPAC |
2-methyl-6-pyridin-3-yl-3,6-dihydrooxazine |
InChI |
InChI=1S/C10H12N2O/c1-12-7-3-5-10(13-12)9-4-2-6-11-8-9/h2-6,8,10H,7H2,1H3 |
Clé InChI |
TWULSJZVVDZSFZ-UHFFFAOYSA-N |
SMILES |
CN1CC=CC(O1)C2=CN=CC=C2 |
Synonymes |
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















